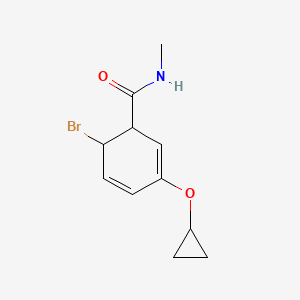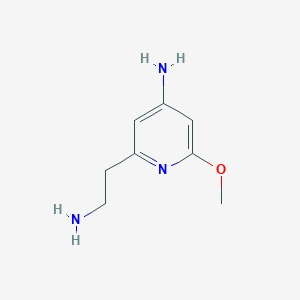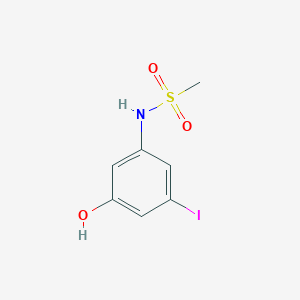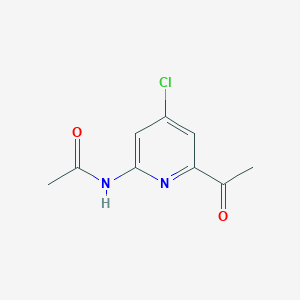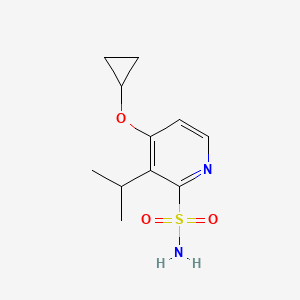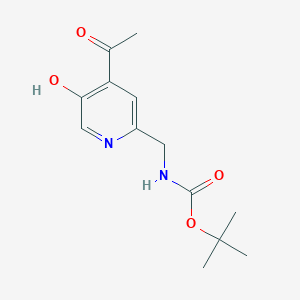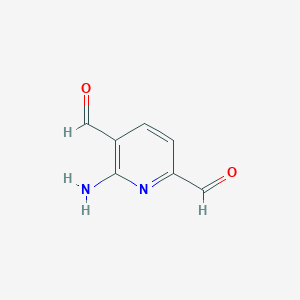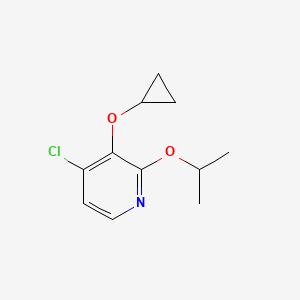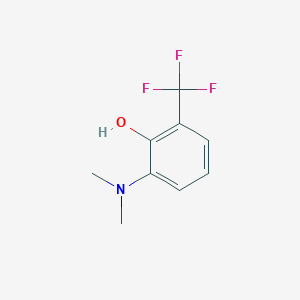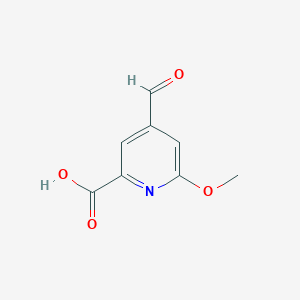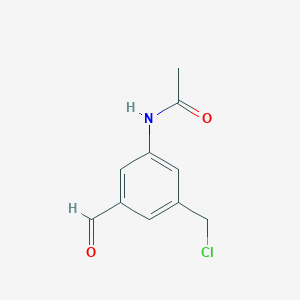
3-Cyclopropoxy-5-ethylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-ethylpicolinaldehyde: is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the third position and an ethyl group at the fifth position on the pyridine ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylpicolinaldehyde can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclopropoxy-5-ethylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-5-ethylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethylpicolinaldehyde is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
- 3-Cyclopropoxy-5-methylpicolinaldehyde
- 3-Cyclopropoxy-5-propylpicolinaldehyde
- 3-Cyclopropoxy-5-isopropylpicolinaldehyde
Comparison: 3-Cyclopropoxy-5-ethylpicolinaldehyde is unique due to the presence of both a cyclopropoxy group and an ethyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-11(14-9-3-4-9)10(7-13)12-6-8/h5-7,9H,2-4H2,1H3 |
InChI Key |
UQANEIXBETVJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


